Corticosterone, 9-fluoro-16alpha,17-(isopropylidenedioxy)-
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Overview
Description
Corticosterone, 9-fluoro-16alpha,17-(isopropylidenedioxy)- is a synthetic corticosteroid compound characterized by specific structural modifications that influence its chemical and biological properties. Corticosteroids are a class of steroid hormones produced in the adrenal cortex and are involved in a wide range of physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Corticosterone, 9-fluoro-16alpha,17-(isopropylidenedioxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Corticosterone, 9-fluoro-16alpha,17-(isopropylidenedioxy)- has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of corticosteroids.
Biology: Employed in studies investigating the physiological and biochemical effects of corticosteroids on various biological systems.
Medicine: Utilized in the development of corticosteroid-based therapies for inflammatory and autoimmune diseases.
Mechanism of Action
The mechanism of action of corticosterone, 9-fluoro-16alpha,17-(isopropylidenedioxy)- involves binding to glucocorticoid receptors, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Triamcinolone: Another synthetic corticosteroid with similar anti-inflammatory properties.
Prednisolone: A corticosteroid used for its potent anti-inflammatory and immunosuppressive effects.
Dexamethasone: Known for its strong anti-inflammatory and immunosuppressive actions.
Uniqueness
Corticosterone, 9-fluoro-16alpha,17-(isopropylidenedioxy)- is unique due to its specific structural modifications, such as the fluoro group and the isopropylidenedioxy moiety, which enhance its stability and biological activity compared to other corticosteroids .
Properties
IUPAC Name |
12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h9,15-17,19,26,28H,5-8,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFZVQNBXVBQDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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